Product packaging for 9-Amino-decanoic acid(Cat. No.:)

9-Amino-decanoic acid

Cat. No.: B1233525
M. Wt: 187.28 g/mol
InChI Key: FWPKWVUFQDXPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Functional Significance of ω-Amino Fatty Acids in Academic Contexts

Omega-amino fatty acids (ω-AmFAs) are a class of non-natural organic molecules distinguished by having an amino group (-NH2) at the terminal (ω) carbon of their aliphatic chain and a carboxyl group (-COOH) at the other end. rsc.org This unique bifunctional structure is the primary reason for their significance in chemical synthesis. rsc.org

The presence of reactive groups at both ends of the molecule allows them to act as monomers in polymerization reactions. Specifically, they can undergo condensation polymerization to form polyamides, a class of polymers known for their excellent heat, wear, and chemical resistance. rsc.org For example, the well-known material Nylon 12 is synthesized from the monomer 12-aminododecanoic acid. broadpharm.commdpi.com The length of the carbon chain in the ω-AmFA monomer dictates the physical properties of the resulting polyamide, such as its melting point, flexibility, and water absorption. cymitquimica.com

Beyond polymer chemistry, the bifunctional nature of ω-AmFAs makes them useful as linkers in the synthesis of complex molecules, such as PROteolysis TArgeting Chimeras (PROTACs), where they connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. broadpharm.combroadpharm.commedchemexpress.com Their defined length and chemical reactivity are valuable for constructing specific molecular architectures in medicinal chemistry and materials science. chemicalbook.com

Historical Context and Evolution of Research on 9-Amino-decanoic Acid

The study of amino acids dates back to the early 19th century, with the discovery of the first protein-building amino acids like glycine (B1666218) and leucine (B10760876) in the 1820s. wikipedia.org However, research into non-proteinogenic, long-chain amino acids such as 9-aminodecanoic acid is more recent and is closely tied to the development of polymer chemistry in the 20th century. rsc.org

The initial impetus for synthesizing ω-amino fatty acids was the commercial success of nylons, which spurred chemists to explore new monomers to create polymers with novel properties. rsc.org Traditional chemical synthesis routes for these monomers often relied on petrochemical feedstocks and involved harsh reaction conditions. rsc.orgrsc.org

In recent years, a significant evolution in the field has been the shift towards more sustainable and environmentally friendly production methods. rsc.org Researchers are now focusing on biocatalysis and multienzyme cascade reactions to synthesize ω-AmFAs from renewable resources like vegetable oils. rsc.orgmdpi.com This "green chemistry" approach avoids polluting reagents and energy-intensive processes, aligning with modern goals of sustainable development. rsc.org For instance, research has demonstrated pathways to produce compounds like 9-aminononanoic acid from oleic acid using a series of enzymatic steps. sciepublish.com While the specific historical timeline for 9-aminodecanoic acid is not extensively documented, its research trajectory is embedded within this broader evolution from petrochemical synthesis to modern biocatalytic strategies.

Current Research Landscape and Emerging Trends Pertaining to 9-Aminodecanoic Acid

The current research landscape for 9-aminodecanoic acid and related ω-AmFAs is dominated by their application as specialized chemical building blocks. A major trend is their use as linkers in advanced biochemical tools. For example, similar molecules like 10-aminodecanoic acid and 11-aminoundecanoic acid are explicitly used as linkers in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells. medchemexpress.commedchemexpress.com The alkane chain of the amino acid serves as a flexible spacer between the two active ends of the PROTAC molecule. broadpharm.com

Another significant area of research is the incorporation of noncanonical amino acids (ncAAs) into proteins and peptides to bestow novel functions. nih.gov While research on 9-aminodecanoic acid in this specific context is not prominent, the general field is advancing rapidly. This includes using amino acids with unique side chains to create fluorescent labels, NMR probes, or bioorthogonal handles for chemical reactions in living cells. nih.gov

Furthermore, there is growing interest in using ω-amino fatty acids as backbones for peptide nucleic acids (PNAs). PNAs are synthetic DNA mimics with a neutral peptide-like backbone, which allows them to bind to DNA and RNA with very high affinity and specificity. atdbio.comnih.gov This property makes them promising candidates for antisense therapeutics and advanced diagnostics. nih.govbeilstein-journals.org The structural components of PNAs, such as N-(2-aminoethyl)-glycine units, share the fundamental amino acid architecture, highlighting the versatility of this class of compounds in cutting-edge biotechnology. atdbio.com The synthesis of bifunctional molecules from renewable fatty acids remains a key trend, aiming to create precursors for polymers and other high-value chemicals through sustainable, often enzyme-catalyzed, routes. mdpi.com

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B1233525 9-Amino-decanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

9-aminodecanoic acid

InChI

InChI=1S/C10H21NO2/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)

InChI Key

FWPKWVUFQDXPBW-UHFFFAOYSA-N

SMILES

CC(CCCCCCCC(=O)O)N

Canonical SMILES

CC(CCCCCCCC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 9 Amino Decanoic Acid and Its Chemical Analogues

Conventional Approaches to the Synthesis of 9-Amino-decanoic Acid

Conventional methods for synthesizing this compound often rely on established, robust reactions in organic chemistry, starting from readily available precursors. These routes are typically designed for scalability and cost-effectiveness, though they may not offer stereochemical control.

Classical Organic Synthesis Pathways

Classical syntheses often involve the transformation of bifunctional C10 precursors. One of the most direct methods is the amination of a halogenated decanoic acid. For instance, a method for producing ω-amino carboxylic acids involves the reaction of an ω-monohalogenated decanoic acid with an aqueous ammonia (B1221849) solution. acs.org This nucleophilic substitution reaction, while straightforward, often requires long reaction times and controlled temperatures to minimize the formation of secondary and tertiary amine byproducts. acs.org

Another classical approach involves rearrangement reactions that convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The Hofmann rearrangement transforms a primary amide into a primary amine. acs.orgnih.gov In the context of this compound, this would start from decanedioic acid monoamide (the monoamide of sebacic acid). The amide is treated with bromine and a strong base, like sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to yield the final amine. acs.orgresearchgate.net

Similarly, the Curtius rearrangement provides a pathway from a carboxylic acid to an amine via an acyl azide (B81097) intermediate. rsc.orgnih.gov Starting with a decanedioic acid monoester, the corresponding acyl chloride can be formed and subsequently reacted with sodium azide to produce the acyl azide. Thermal or photochemical decomposition of the acyl azide leads to an isocyanate, which upon hydrolysis or reaction with a protected amine source, yields this compound. hilarispublisher.comd-nb.info The concerted nature of the thermal rearrangement ensures the retention of the alkyl group's configuration. rsc.org

A further classical method is the Schmidt reaction , where a carboxylic acid reacts directly with hydrazoic acid under acidic conditions to yield an amine, also with the loss of one carbon atom. researchgate.net This reaction proceeds via an acylium ion, which reacts with the azide to form a protonated azido (B1232118) ketone that rearranges to a protonated isocyanate, ultimately yielding the amine after hydrolysis. researchgate.net

Modification of Pre-existing Fatty Acid Derivatives

The modification of naturally occurring fatty acids is an important route for producing valuable bifunctional monomers. Oleic acid, an abundant 18-carbon unsaturated fatty acid, can be a precursor for 9-aminononanoic acid, a close analogue of this compound. The process involves the oxidative cleavage of the double bond in oleic acid to produce azelaic acid (nonanedioic acid) and pelargonic acid (nonanoic acid). researchgate.net The azelaic acid can then be converted to 9-aminononanoic acid through processes like the Curtius or Hofmann rearrangement of its monoamide or monoazide derivative. wikipedia.org

Another strategy involves the cross-metathesis of oleic acid with ethylene (B1197577) to generate 9-decenoic acid. This terminal alkene can then be functionalized. For example, hydroformylation can introduce an aldehyde group at the terminus, which can subsequently be converted to an amine through reductive amination, yielding 10-aminodecanoic acid. While not producing the 9-amino isomer directly, these fatty acid modification strategies highlight the versatility of renewable feedstocks in accessing long-chain amino acids.

Asymmetric and Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure isomers of this compound is critical for applications where specific stereochemistry is required. This is achieved through asymmetric synthesis, which employs chiral auxiliaries or catalysts to control the formation of the desired stereocenter.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. acs.org

A prominent example is the use of Evans oxazolidinone auxiliaries. numberanalytics.com For the synthesis of a chiral β-amino acid, an oxazolidinone can be acylated with a suitable carboxylic acid derivative. The resulting imide can be enolized and then reacted with an electrophile. The bulky substituents on the oxazolidinone shield one face of the enolate, forcing the electrophile to attack from the less hindered face, thus creating a new stereocenter with high diastereoselectivity. numberanalytics.com While widely used for α- and β-amino acids, applying this to a ω-amino acid like 9-aminodecanoic acid would involve a multi-step synthesis to construct a suitable substrate where the C-9 position can be targeted by such a controlled reaction.

Another well-established chiral auxiliary is pseudoephedrine. When used to form an amide with a carboxylic acid, the α-proton can be stereoselectively removed and the resulting enolate can be alkylated with high diastereoselectivity. nih.gov The auxiliary is then cleaved to reveal the chiral carboxylic acid derivative. This method has been effectively used for synthesizing α-substituted β-amino acids and could be adapted in a longer synthetic sequence for ω-amino acids. nih.gov

The following table summarizes the principles of common chiral auxiliaries applicable to amino acid synthesis.

Table 1: Principles of Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application General Mechanism
Evans Oxazolidinones Aldol reactions, Alkylations Forms a chiral imide; the auxiliary's substituents sterically block one face of the corresponding enolate, directing the approach of an electrophile.
Pseudoephedrine Alkylation of carboxylic acids Forms a chiral amide; deprotonation and subsequent alkylation occur with high diastereoselectivity due to the defined conformation of the chelated enolate.
Camphorsultam Diels-Alder reactions, Alkylations Functions as a chiral director, often used in conjugate additions and alkylations, providing high stereocontrol due to the rigid camphor (B46023) scaffold.
(S)-BPB Ligand for Ni(II) complexes Alkylation of glycine (B1666218) Forms a square-planar Ni(II) complex with a glycine Schiff base, where the chiral ligand controls the trajectory of incoming electrophiles. researchgate.net

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org Key strategies include asymmetric hydrogenation and conjugate additions.

Asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP or DuPHOS) is a powerful method for setting stereocenters. wikipedia.orgjst.go.jp This would typically involve the hydrogenation of a prochiral enamine or a related unsaturated precursor of this compound. For example, an appropriately substituted decenoic acid derivative could be hydrogenated to install the chiral amino group at C-9 with high enantioselectivity. wikipedia.org

A highly relevant strategy for synthesizing chiral long-chain amino acids is the asymmetric aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For example, the synthesis of (R)-3-aminododecanoic acid, a close homologue, was achieved with high enantioselectivity. nature.com This reaction utilized a chiral bifunctional thiourea (B124793) catalyst in combination with an arylboronic acid to activate the α,β-unsaturated carboxylic acid and control the stereochemical outcome of the amine addition. nature.com The process yielded the desired product with 90% enantiomeric excess (ee). nature.com This approach is directly applicable to the synthesis of chiral this compound by starting with an appropriate C10 unsaturated acid.

Table 2: Asymmetric Synthesis of (R)-3-Aminododecanoic Acid via Aza-Michael Addition

Step Reactants Catalyst System Product Yield Enantiomeric Excess (ee)
1 Undecanal, Malonic acid Piperidine, Pyridine Tridec-2-enoic acid - -
2 Tridec-2-enoic acid, BnONH₂ Chiral aminothiourea, Arylboronic acid (R)-3-(Benzyloxyamino)dodecanoic acid 60% 90%
3 (R)-3-(Benzyloxyamino)dodecanoic acid H₂, Pd/C (R)-3-Aminododecanoic acid - -

Data sourced from a study on asymmetric aza-Michael additions. nature.com

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net The use of whole-cell biocatalysts or isolated enzymes can achieve high yields and enantiopurity under mild reaction conditions. researchgate.net

Multi-enzyme cascades have been developed for the synthesis of ω-amino acids from renewable feedstocks like vegetable oils. researchgate.netmdpi.com A well-documented example is the synthesis of 9-aminononanoic acid from oleic acid, a pathway that demonstrates the key enzymatic steps that could be adapted for this compound. mdpi.com This cascade typically involves:

Hydration: An oleate (B1233923) hydratase converts oleic acid to 10-hydroxystearic acid.

Oxidation: An alcohol dehydrogenase (ADH) oxidizes the hydroxyl group to a ketone, yielding 10-oxostearic acid.

Oxidative Cleavage: A Baeyer-Villiger monooxygenase (BVMO) cleaves the keto-acid to form an ester, which is subsequently hydrolyzed to 9-hydroxynonanoic acid.

Final Amination: The 9-hydroxynonanoic acid is oxidized by another ADH to 9-oxononanoic acid, which is finally converted to 9-aminononanoic acid by an ω-transaminase (ω-TA) . mdpi.com

The final amination step is crucial. ω-Transaminases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a ketone acceptor. d-nb.infotcichemicals.com These enzymes are highly selective and can produce enantiomerically pure amines. tcichemicals.com Engineering of ω-transaminases has been performed to broaden their substrate scope to accept bulky or long-chain keto acids, which is essential for the synthesis of compounds like this compound from its precursor, 9-oxodecanoic acid.

Table 3: Example of a Multi-Enzyme Cascade for 9-Aminononanoic Acid Synthesis

Enzyme Enzyme Type Function
PaOHM3 Oleate Hydratase Hydration of oleic acid's double bond
MlADH Alcohol Dehydrogenase Oxidation of hydroxyl to keto group
PpBVMO Baeyer-Villiger Monooxygenase Oxidative cleavage of the keto-acid
ChnD Alcohol Dehydrogenase Oxidation of terminal alcohol to aldehyde/keto group
ω-TA ω-Transaminase Reductive amination of the keto group to an amino group

Enzymes used in the cascade synthesis of 9-aminononanoic acid from oleic acid. mdpi.com

Enzyme-Mediated Routes for Amino Acid Derivatization

The introduction of an amino group at the terminal (ω) position of a fatty acid chain is often accomplished through multi-enzyme cascade reactions. rsc.orgmdpi.com This strategy typically involves an initial oxidation of the fatty acid, followed by an amination step. A common pathway begins with the hydroxylation of the terminal methyl group of a fatty acid by a cytochrome P450 monooxygenase (CYP) or an alkane hydroxylase (AlkBGT) to produce an ω-hydroxy fatty acid. mdpi.com This intermediate alcohol is then oxidized to the corresponding ω-oxo fatty acid by an alcohol dehydrogenase (ADH). rsc.orgmdpi.com The final and key step is the amination of the ω-oxo acid to the desired ω-amino fatty acid, a reaction catalyzed by an ω-transaminase (ω-TA). rsc.orgmdpi.comresearchgate.net

Table 1: Key Enzymes in the Biocatalytic Synthesis of ω-Amino Fatty Acids

Enzyme Class Specific Enzyme Example Role in Synthesis Source(s)
Monooxygenase Cytochrome P450 (CYP153A) Terminal hydroxylation of fatty acids rsc.orgmdpi.com
Alcohol Dehydrogenase AlkJ from Pseudomonas putida Oxidation of ω-hydroxy fatty acids to ω-oxo fatty acids mdpi.com
Transaminase ω-Transaminase (ω-TA) Amination of ω-oxo fatty acids to ω-amino fatty acids rsc.orgmdpi.comresearchgate.net
Hydratase Oleic acid hydratase (OhyA) Hydration of double bonds in unsaturated fatty acids rsc.orgresearchgate.net

Microbial Fermentation Approaches for Amino Fatty Acids

Microbial fermentation provides a powerful platform for producing ω-amino fatty acids by harnessing the metabolic machinery of microorganisms. This approach often involves genetically engineering bacteria, such as Escherichia coli or Corynebacterium glutamicum, to function as whole-cell biocatalysts. mdpi.com These engineered microbes can be designed to express an entire multi-enzyme cascade within a single cell, allowing for one-pot conversions of simple feedstocks into complex products. mdpi.com

For example, a single-cell system for producing ω-aminododecanoic acid was created by co-expressing an artificial self-sufficient P450 enzyme, an alcohol dehydrogenase (AlkJ), and an ω-transaminase in E. coli. mdpi.com This system successfully converted dodecanoic acid into the target amino acid, achieving a product concentration of 1.48 mM from a 10 mM substrate feed. mdpi.com This one-pot reaction within a microbial host simplifies the process and improves cost-effectiveness. mdpi.com

Furthermore, synthetic microbial consortia can be developed where different engineered strains perform sequential steps of a reaction pathway. rsc.org A notable example is the production of 4.8 mM of 9-aminononanoic acid from olive oil by combining four different engineered E. coli strains, each optimized for a specific enzymatic step in the cascade. rsc.org These fermentation-based methods can utilize renewable feedstocks derived from vegetable oils or sugars, presenting a sustainable alternative to traditional chemical synthesis. rsc.org

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of 9-aminodecanoic acid is crucial for conducting structure-activity relationship (SAR) studies. nih.gov These studies systematically alter the molecule's structure to understand how chemical changes affect biological activity, guiding the design of more potent or specific compounds. Modifications typically target the amino group, the carboxyl group, or the alkyl chain.

Modifications at the Amino Functionality

The primary amino group is a common site for modification. A frequent strategy involves N-acylation, where an acyl group is attached to the nitrogen atom. This is exemplified in the synthesis of acyl-sulfamoyladenosine analogues, where fatty acid chains of varying lengths are coupled to a core molecule. nih.gov Another key modification is the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. chemimpex.com The synthesis of Boc-10-aminodecanoic acid allows for the temporary masking of the amino group's reactivity, enabling selective reactions at other parts of the molecule, a fundamental technique in peptide synthesis. chemimpex.com The importance of the amino group is highlighted in SAR studies of peptides, where a free amino group at the N-terminus can be essential for biological activity. nih.gov

Modifications at the Carboxyl Functionality

The carboxylic acid group offers another handle for chemical derivatization. It can be converted into esters, amides, or other functional groups to probe the effect of charge, polarity, and steric bulk at this position. For example, the synthesis of fatty acid derivatives for SAR studies often involves the creation of methyl esters, which can later be hydrolyzed (saponified) back to the carboxylic acid if needed. nih.gov In the solid-phase synthesis of compound libraries, amino acids are coupled through their carboxyl end to form peptide (amide) bonds, a foundational reaction in creating diverse molecular libraries for biological screening. acs.org Such modifications are critical in determining whether a negative charge, as provided by the carboxylate, is necessary for a compound's activity. nih.gov

Alkyl Chain Modifications and Conformationally Constrained Analogues

Altering the length, saturation, and conformation of the alkyl chain is a powerful tool in SAR studies. The hydrophobicity and spatial arrangement of the chain can dramatically influence how a molecule interacts with its biological target. thieme-connect.de

A systematic study on fatty acyl-AMS analogues demonstrated a clear parabolic relationship between alkyl chain length and inhibitory activity against Mycobacterium tuberculosis. nih.gov Activity increased from a C4 to a C12 chain, peaked at C12, and then decreased for longer chains (C14 to C20), underscoring an optimal chain length for biological effect. nih.gov The introduction of unsaturation or terminal functional groups like hydroxyl or azide on the alkyl chain was generally found to be detrimental to activity. nih.gov However, incorporating a trans-cyclopropane ring, a type of conformational constraint, was tolerated and showed weak inhibition, indicating that some rigidity in the chain is permissible. nih.gov

Table 2: Structure-Activity Relationship of Acyl-AMS Analogues Against FAAL28 Ligase

Compound (Alkyl Chain) Modification Type Apparent Ki (μM) Source(s)
Butanoyl-AMS (C4) Short Chain Inactive nih.gov
Decanoyl-AMS (C10) Medium Chain Inactive nih.gov
Dodecanoyl-AMS (C12) Optimal Chain Length 6 nih.gov
Stearoyl-AMS (C18) Long Chain 0.48 nih.gov
Oleoyl-AMS (C18:1) Internal Unsaturation Inactive nih.gov
trans-Cyclopropane derivative Conformational Constraint Weak Inhibition nih.gov

These findings demonstrate that subtle changes to the alkyl backbone can lead to significant differences in biological potency, providing critical data for the rational design of new therapeutic agents.

Chemical Reactivity and Derivatization of 9 Amino Decanoic Acid

Reactions Involving the Amino Functionality

The primary amino group at the 9-position of the decanoic acid chain is a key site for a variety of nucleophilic reactions, allowing for the construction of amides, the extension of peptide chains, N-alkylation, and the formation of cyclic structures.

Amidation and Peptide Coupling Reactions

The amino group of 9-Amino-decanoic acid readily participates in amidation reactions. It can react with carboxylic acids, acyl chlorides, or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.com This reactivity is fundamental to its application as a linker molecule in the synthesis of more complex structures, including Proteolysis Targeting Chimeras (PROTACs). broadpharm.com

In the realm of peptide science, ω-amino acids like this compound serve as spacers or non-standard building blocks. The process often involves protecting the amino group, commonly with a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (FMOC) group, to allow for controlled, stepwise peptide synthesis. chemimpex.comactascientific.comshimadzu.com The protected amino acid can then be coupled to the free carboxyl terminus of a growing peptide chain using standard peptide coupling reagents. sigmaaldrich.comscientificlabs.co.uk The lipophilic nature of the decanoic acid backbone can also be exploited to increase the hydrophobicity of peptides, potentially influencing their structural and biological properties. ucl.ac.uk

N-Alkylation and Acylation Reactions

The nitrogen atom of this compound can be derivatized through N-alkylation and N-acylation. N-alkylation can be achieved through reductive amination, where the amino acid reacts with an aldehyde to form an intermediate imine, which is subsequently reduced to a secondary amine. google.com

N-acylation, distinct from standard amidation with simple carboxylic acids, involves reaction with acylating agents to introduce specific functionalities. For instance, acylation of analogous amino acids with chloroacetyl chloride produces derivatives with fungicidal and insecticidal properties. wikipedia.org Furthermore, N-acyl derivatives of long-chain amino acids can form oligomeric amides that act as potent gelling agents for both water and organic solvents. wikipedia.org A specialized acylation involves the reaction of amino acids with trifluoroacetic anhydride (B1165640) (TFAA) to form N-trifluoroacetylated derivatives, which can then be used in further reactions like the acylation of ferrocene. nih.govacs.org

Formation of Cyclic Structures (e.g., Lactams)

Intramolecular reaction between the terminal amino and carboxyl groups of ω-amino acids can lead to the formation of cyclic amides known as lactams. For this compound, this cyclization would result in a 10-membered ring, azacyclodecan-2-one. This transformation can be induced thermally, though yields for medium-sized rings (8-11 members) are often poor due to unfavorable ring strain and transannular interactions. thieme-connect.de For example, heating 10-aminodecanoic acid, a close analog, in mesitylene (B46885) results in a 25% yield of the corresponding 11-membered lactam. thieme-connect.de

To improve the efficiency of lactamization, various catalytic methods have been developed. The use of organotin catalysts, such as dibutyltin (B87310) oxide, has been shown to promote the cyclization of ω-amino acids in refluxing non-polar solvents. thieme-connect.de Additionally, enzymatic methods offer a green alternative for lactam synthesis. Enzymes like penicillin acylase and specific hydrolases have demonstrated the ability to catalyze intramolecular amide bond formation. researchgate.net In some biocatalytic systems, ω-amino acids are first converted to their coenzyme A thioesters, which then undergo enzyme-mediated cyclization to form the lactam. google.com

Table 1: Selected Conditions for Lactamization of ω-Amino Acids

Starting MaterialReaction ConditionsProductYieldReference
9-aminononanoic acidHeat in mesitylene, 24hazacyclodecan-2-one22% thieme-connect.de
10-aminodecanoic acidHeat in mesitylene, 24hazacycloundecan-2-one25% thieme-connect.de
ω-amino carboxylic acidBu₂SnO, refluxing mesitylene, 20hCorresponding lactam22-95% thieme-connect.de

This table presents data for 9-aminononanoic acid and 10-aminodecanoic acid as specific examples of ω-amino acid cyclization, illustrating typical conditions and yields for forming large-ring lactams.

Reactions Involving the Carboxyl Functionality

The carboxylic acid moiety of this compound provides a second reactive handle for derivatization, enabling ester formation, amidation, and reduction to the corresponding alcohol.

Esterification and Amide Bond Formation

The carboxyl group can undergo Fischer esterification, a reaction with an alcohol in the presence of an acid catalyst, to yield the corresponding ester. masterorganicchemistry.com This is a reversible equilibrium-driven process, often facilitated by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Large-scale esterification of fatty acids, such as the methanolysis of castor oil to produce methyl esters, is a common industrial process. wikipedia.orggoogle.com

Similar to the amino group's reactivity, the carboxyl group can also form amide bonds by reacting with a primary or secondary amine. This reaction typically requires activation of the carboxyl group, for example, by converting it to an acyl chloride or by using standard peptide coupling agents. This bifunctionality allows this compound to act as a monomer for the synthesis of polyamides, such as Nylon-9. google.comrsc.org

Reduction to Alcohols and Oxidation Reactions

The reduction of the carboxylic acid group in this compound to a primary alcohol (9-amino-decan-1-ol) is a challenging but feasible transformation. While strong reducing agents like lithium aluminum hydride can accomplish this, they are often unselective. A more controlled approach involves biocatalysis. Carboxylate reductases (CARs) are enzymes that can catalyze the ATP-dependent reduction of carboxylic acids to aldehydes. nih.gov These aldehydes can then be further reduced to alcohols by endogenous or co-expressed alcohol dehydrogenases (ADHs). nih.govfrontiersin.org Studies have shown that certain CARs retain significant activity towards ω-amino acids like 9-aminononanoic acid and 10-aminodecanoic acid, particularly when the two functional groups are separated by a sufficient number of carbon atoms. nih.gov

While direct oxidation of the this compound alkane chain is difficult, oxidative reactions are crucial in some synthetic routes to ω-amino acids. For example, the oxidative cleavage (ozonolysis) of unsaturated fatty acids is a key step in producing aldehyde-acid precursors, which can then be converted to the final amino acid via reductive amination. google.com Conversely, should the carboxyl group of this compound be reduced to an alcohol, this new primary alcohol functionality could be re-oxidized back to a carboxylic acid or to an aldehyde using selective oxidation methods, such as those employing TEMPO as a catalyst. mdpi.com

Table 2: Biocatalytic Reduction of ω-Functionalized Carboxylic Acids

Enzyme ClassSubstrate ExampleIntermediate ProductFinal ProductKey RequirementsReference
Carboxylate Reductase (CAR)9-Aminononanoic Acid9-AminononaldehydeN/AATP, NADPH nih.gov
CAR + Alcohol DehydrogenaseDodecanoic Acid12-Hydroxydodecanal1,12-DodecanediolATP, NADPH researchgate.net

This table illustrates the enzymatic pathway for the reduction of carboxylic acids, including amino-functionalized ones, highlighting the roles of different enzyme classes.

Reactions Involving the Aliphatic Chain

The seven-carbon methylene (B1212753) chain between the C1 carboxyl and the C9 amino group is a key target for structural modification. These reactions can modulate the molecule's length, flexibility, and lipophilicity, which is crucial for its application in materials science and medicinal chemistry.

Modifying the length of the aliphatic chain in this compound can be achieved through both chemical and biological methods. These methodologies are critical for synthesizing analogues with different spatial characteristics.

Chain Elongation: Chain elongation in ω-amino acids and related fatty acids often involves iterative additions of two-carbon units. One prominent biological pathway is the reverse β-oxidation cycle, which has been studied for producing medium-chain carboxylic acids. mdpi.com In this pathway, an acyl-CoA starter unit is reductively elongated using acetyl-CoA. mdpi.com While primarily explored in microbial fermentation, the principles can be applied to the enzymatic synthesis of longer-chain ω-amino acids.

In synthetic chemistry, chain elongation can be accomplished using established C-C bond-forming reactions. For instance, after appropriate protection of the amino and carboxyl groups, methodologies like the Arndt-Eistert homologation could be employed to insert a methylene group, effectively converting the C10 backbone to a C11 structure. Another approach involves the reduction of the carboxylic acid to an alcohol, conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with cyanide, followed by hydrolysis to yield a chain-extended carboxylic acid.

Chain Shortening: Chain shortening involves the removal of one or more carbon atoms from the aliphatic backbone. A notable biological method is α-oxidation, a process observed in fungi. For example, a peroxygenase from the fungus Marasmius rotula has been shown to catalyze the progressive one-carbon shortening of fatty acids. researchgate.net The mechanism begins with an enzyme-catalyzed α-hydroxylation, followed by oxidation to an α-keto acid, which then undergoes decarboxylation to yield the one-carbon shorter acid. researchgate.net This process could theoretically shorten this compound to 8-amino-nonanoic acid.

Chemical degradation methods, such as the Hunsdiecker reaction or related decarboxylative halogenation techniques, provide a synthetic route to chain shortening. acs.org In this approach, the carboxylic acid is converted to a silver salt, which is then treated with bromine to yield a bromide with one less carbon atom. Subsequent functional group manipulations would be required to re-introduce the carboxylic acid.

Table 1: Methodologies for Modifying the Chain Length of Aliphatic Amino Acids

Methodology Type Description Potential Outcome on this compound Reference
Reverse β-OxidationEnzymaticIterative reductive elongation using acetyl-CoA as the carbon donor.Elongation to 11-amino-dodecanoic acid. mdpi.com
Arndt-Eistert HomologationChemicalA series of reactions designed to convert a carboxylic acid to its next higher homolog (one-carbon extension).Conversion to 10-amino-undecanoic acid.N/A
α-Oxidation & DecarboxylationEnzymaticPeroxygenase-catalyzed reaction that removes one carbon atom from the carboxyl end of the chain.Shortening to 8-amino-nonanoic acid. researchgate.net
Decarboxylative HalogenationChemicalConversion of a carboxylic acid to an organic halide with the loss of one carbon atom as CO2.Formation of an 8-bromo-octylamine derivative. acs.org

Introducing double bonds or halogen atoms into the aliphatic chain of this compound creates valuable precursors for further derivatization and can significantly alter the molecule's conformation and biological activity.

Introduction of Unsaturation: The synthesis of unsaturated amino acids can be achieved via cross-metathesis reactions. acs.org For instance, an N-protected this compound derivative containing a terminal alkene (which could be synthesized from a precursor with a terminal halide) could undergo cross-metathesis with another olefin to introduce a double bond at a specific position along the chain. This method is highly versatile for creating analogues with defined stereochemistry and substitution patterns around the C=C bond. acs.org

Introduction of Halogenation: Halogen atoms can be introduced onto the aliphatic chain to serve as synthetic handles for subsequent reactions or to modulate biological activity. In biosynthetic pathways, non-heme iron halogenases are known to catalyze the regio- and stereospecific chlorination of unactivated methylene groups on acyl chains. rsc.org For example, the halogenase CylC chlorinates the C6 position of a decanoyl acyl carrier protein (ACP) intermediate. rsc.org Such enzymatic approaches could be harnessed for the selective halogenation of the this compound backbone.

From a synthetic standpoint, radical halogenation can introduce halogens at various positions, although often with low selectivity on a long aliphatic chain. More controlled methods, such as converting a hydroxylated derivative of this compound to the corresponding halide, offer better regiochemical control.

Table 2: Research Findings on Aliphatic Chain Functionalization

Transformation Method Key Finding Relevance to this compound Reference
HalogenationEnzymatic (Halogenase CmaB)Catalyzes chlorination of an amino acid bound to a carrier protein to activate the chain for cyclopropanation.Demonstrates the feasibility of selective enzymatic halogenation on an amino acid backbone. rsc.org
UnsaturationChemical (Cross-Metathesis)A three-step process involving allylation, cross-metathesis with an unsaturated ketone, and hydrogenation was used to prepare oxo amino acids.The cross-metathesis step is a powerful tool for introducing unsaturation and other functional groups into amino acid chains. acs.org
HalogenationChemical (Decarboxylative Bromination)Treatment of a carboxylic acid with HgO and Br2 smoothly converts it to the corresponding alkyl bromide, one carbon shorter.A viable, albeit indirect, method for producing a terminal halide on the chain. acs.org

Chain Elongation and Shortening Methodologies

Multifunctional Reactivity in Complex Chemical Systems

The true utility of this compound and its close relatives is realized when all three of its structural components—the amine, the carboxylic acid, and the aliphatic chain—work in concert. This multifunctional reactivity makes it a valuable building block in supramolecular chemistry and for the construction of complex bioactive molecules.

Long-chain ω-amino acids are highly versatile as linkers and structural scaffolds. For example, 10-aminodecanoic acid, a close isomer, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com In a PROTAC, the linker's role is to connect a protein-binding ligand and an E3 ligase-recruiting ligand. The length, flexibility, and chemical nature of the aliphatic chain are critical for achieving the correct orientation and distance for effective protein degradation. The terminal amine and carboxyl groups provide the reactive handles for conjugation to the other components of the molecule.

Similarly, 11-aminoundecanoic acid has been extensively used as a foundational unit for creating low molecular weight gelators. researchgate.net The self-assembly process is driven by a combination of hydrogen bonding between the terminal amide/urea groups and van der Waals interactions along the aliphatic chains. The length of the chain directly influences the packing and stability of the resulting gel network, demonstrating a system where the entire molecule's architecture is crucial for its emergent properties. researchgate.net

In biocatalysis, multi-enzyme cascades have been developed to produce ω-amino acids from fatty acids. For instance, a one-pot system can convert nonanoic acid into 9-aminononanoic acid. sciepublish.com This highlights the molecule's position as a valuable bifunctional chemical that can be derived from renewable sources and used as a monomer for polyamide synthesis or other applications where its dual functionality is key. The length of the fatty acid precursor directly determines the length of the resulting ω-amino acid, showcasing the interplay between the aliphatic chain and the terminal functional groups in a biosynthetic context. sciepublish.com

Biological and Biochemical Investigations Involving 9 Amino Decanoic Acid

Occurrence and Distribution in Natural Systems (Excluding Human Biology)

Scientific literature available through extensive searches does not currently contain specific information regarding the natural occurrence and distribution of 9-amino-decanoic acid in microbial metabolites, or non-human plant and animal tissues. While research on other amino acids and their presence in these systems is abundant, this compound is not specifically identified as a naturally occurring compound in these contexts.

Identification in Microbial Metabolites

There is no direct evidence in the reviewed scientific literature to confirm the identification of this compound as a metabolite produced by microorganisms. Research on microbial metabolites is extensive, but studies have not reported the isolation or characterization of this specific compound from microbial sources.

Presence in Plant and Animal Tissues (Non-Human)

Similarly, there is a lack of available data identifying this compound within non-human plant or animal tissues. While plants and animals synthesize and utilize a wide array of amino acids for various biological functions, the presence of this compound has not been documented in the surveyed literature.

Involvement in Biosynthetic and Metabolic Pathways (Non-Human Systems)

The involvement of this compound in natural biosynthetic and metabolic pathways in non-human systems is not well-documented in current scientific research. However, the synthesis of structurally similar ω-amino acids, such as 9-aminononanoic acid and 12-aminododecanoic acid, has been a subject of biotechnological research, offering insights into potential synthetic routes.

Precursor Role in Secondary Metabolite Synthesis

There is no specific information available regarding this compound acting as a natural precursor in the synthesis of secondary metabolites in non-human systems. Research in this area has focused on other amino acids as building blocks for a diverse range of natural products.

Enzymatic Transformations and Biodegradation Studies

While specific enzymatic transformations and biodegradation pathways for this compound are not detailed in the available literature, studies on related ω-amino acids provide a framework for how it might be synthesized or degraded. The synthesis of compounds like 9-aminononanoic acid and 12-aminododecanoic acid is often achieved through multi-enzyme cascades in engineered microorganisms. These processes typically involve the following enzymatic steps:

Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid.

Oxidation: An alcohol dehydrogenase then oxidizes the terminal hydroxyl group to an aldehyde.

Transamination: Finally, an ω-transaminase catalyzes the transfer of an amino group to the aldehyde, forming the ω-amino acid. rsc.orgresearchgate.net

For instance, the synthesis of 9-aminononanoic acid can be achieved from oleic acid using a cascade of enzymes including oleate (B1233923) hydratase, alcohol dehydrogenase, and ω-transaminase. rsc.orgresearchgate.net Similarly, 12-aminododecanoic acid can be synthesized from dodecanoic acid. Current time information in Bangalore, IN.mdpi.com

Biodegradation studies on similar compounds, such as 11-aminoundecanoic acid, have identified bacteria like Pseudomonas sp. that can utilize it as a sole source of carbon and nitrogen. jchr.org The degradation pathway likely involves transaminases that remove the amino group. nih.gov It is plausible that this compound could be biodegraded through similar enzymatic processes.

Molecular Interactions and Target Engagement Studies (In Vitro and Cellular Models)

Binding to Receptors or Enzymes (Mechanistic Focus)

Direct mechanistic studies on the binding of this compound to specific receptors or enzymes are not extensively documented in publicly available research. However, significant research has been conducted on its parent compound, decanoic acid, which provides a foundational context for potential interactions, though the presence of the C-9 amino group would undoubtedly alter the binding profile.

Decanoic acid has been identified as a direct, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This interaction is of interest in neuroscience research. Studies using heterologous expression of AMPA subunits in Xenopus oocytes have shown that decanoic acid directly inhibits AMPA receptor currents in a voltage- and subunit-dependent manner. nih.gov The inhibitory effect is potent and dose-dependent, with greater potency observed at heteromeric GluA1/2 and GluA2/3 receptors compared to homomeric GluA1 receptors. nih.govresearchgate.net Molecular docking simulations suggest that the binding site for decanoic acid is likely located on the M3 helix of the AMPA-GluA2 transmembrane domain, distinct from other known antagonist binding sites. nih.gov

Table 1: Inhibitory Effect of Decanoic Acid on AMPA Receptor Subtypes
AMPA Receptor Subunit CompositionIC₅₀ Value (mM)Reference
GluA1 (Homomeric)2.09 nih.gov
GluA1/2 (Heteromeric)1.16 nih.gov
GluA2/3 (Heteromeric)0.52 nih.govresearchgate.net

Furthermore, medium-chain fatty acids like decanoic acid (also known as capric acid) are known to interact with G protein-coupled receptors (GPCRs), specifically GPR84. acs.org While arginine residues are often crucial for fatty acid binding to FFA receptors, mutagenesis studies on GPR84 indicated that mutations of certain arginine residues did not affect the potency of capric acid, suggesting a distinct binding mode for this class of ligands. acs.org

The introduction of a primary amino group at the 9-position of decanoic acid would significantly increase the molecule's polarity and introduce a positive charge at physiological pH. This structural change would likely alter its interaction with the hydrophobic binding pockets described for decanoic acid and could enable new interactions with negatively charged amino acid residues in receptor or enzyme binding sites.

Modulation of Cellular Processes (Mechanistic Focus)

Specific research detailing the modulation of cellular processes by this compound is limited. However, studies on decanoic acid reveal its capacity to influence fundamental cellular activities, which may serve as a basis for investigating the unique effects of its amino-functionalized derivative.

Decanoic acid has been shown to modulate cellular oxidative stress. In neuroblastoma cell lines, treatment with phosphatidylcholine containing decanoic acid resulted in a reduction of cellular hydrogen peroxide (H₂O₂) release and a decrease in intracellular oxidative stress levels. nih.gov This effect was linked, at least in part, to an upregulation of catalase activity, which occurred without a corresponding change in catalase gene expression, suggesting a post-transcriptional or post-translational mechanism of action. nih.gov

Table 2: Cellular Effects of Decanoic Acid Treatment in Neuroblastoma Cells
Cellular ProcessObserved EffectProposed MechanismReference
Oxidative StressReduced H₂O₂ release and intracellular oxidative stressUpregulation of catalase activity nih.gov
Membrane PropertiesAlteration of fluidity and structureIncorporation into membrane phospholipids nih.gov
Enzyme/Receptor ActivityModulation of membrane-associated protein activityChanges in membrane biophysical properties nih.gov

Additionally, fatty acids are known to be incorporated into cellular membranes, where they can alter the biophysical properties of the lipid bilayer, such as its fluidity. nih.gov These changes can, in turn, modulate the activity of membrane-bound proteins, including enzymes, ion channels, and receptors. nih.gov As crucial metabolic substrates, fatty acids and amino acids participate in and influence numerous physiological processes, including energy metabolism and inflammatory signaling pathways like the nuclear factor-κB (NF-κB) pathway. frontiersin.org

The presence of the amino group on this compound introduces a functional group characteristic of amino acids, suggesting it could participate in a different range of cellular processes than decanoic acid. It could potentially interact with amino acid transporters or be a substrate for enzymes that metabolize amino acids, leading to unique downstream signaling and metabolic consequences.

Role as a Building Block in Naturally Occurring Biopolymers or Lipids (Non-Human Specific)

While ω-amino fatty acids are recognized as important monomers for the synthesis of industrial polymers like nylon, their role as building blocks in naturally occurring biopolymers is less clearly defined. mdpi.comrsc.org

Incorporation into Peptidic Structures

There is no direct evidence from the reviewed literature of this compound being incorporated as a monomeric unit into naturally occurring peptidic structures. The biosynthesis of proteins and most peptides involves the ribosomal polymerization of α-amino acids, which have their amino and carboxyl groups attached to the same carbon atom. wikipedia.org this compound is a ω-1 amino acid, a structure not typically utilized by the ribosomal machinery.

However, nature employs diverse strategies to create complex peptides, particularly in microorganisms. Many bacteria and fungi produce lipopeptides, which are peptides N-acylated at the N-terminus with a fatty acid. gerli.com For example, tolaasins produced by Pseudomonas tolaasii are lipodepsipeptides containing a peptide ring and a linear peptide chain attached to a fatty acid. nih.gov Similarly, various cyclic lipopeptides from Bacillus species feature a peptide ring linked to a β-hydroxy fatty acid. gerli.com These examples establish a precedent for the covalent linkage of fatty acids to peptidic structures in natural products. While these involve the acylation of a peptide with a fatty acid, the direct incorporation of an amino fatty acid like this compound into a peptide backbone via non-ribosomal peptide synthesis remains a theoretical possibility that is not documented.

Integration into Complex Lipids or Glycolipids

This compound is an amino fatty acid, which is itself a class of lipids. nih.gov A broader, well-established class of similar molecules is the N-acyl amino acids (NAAs), which consist of a fatty acid linked via an amide bond to an amino acid. pnas.org These NAAs are recognized as a diverse family of bioactive lipids. pnas.org While this compound is an intramolecular amino fatty acid rather than an NAA, the existence of NAAs demonstrates a clear biochemical paradigm for the conjugation of fatty acids and amino acids into single lipid molecules.

The biosynthesis of major lipid classes sometimes involves amino acid precursors. A prime example is the synthesis of sphingolipids, which begins with the condensation of the amino acid L-serine with a fatty acyl-CoA (e.g., palmitoyl-CoA). nih.gov This initial step forms the sphingoid base backbone, which is fundamental to all sphingolipids and glycosphingolipids. nih.gov

While these examples show that amino acids are integral to the structure of certain complex lipids, there is no specific evidence in the searched literature indicating that this compound itself is naturally integrated as a complete unit into more complex lipids or glycolipids.

Mechanistic Investigations of 9 Amino Decanoic Acid Activity

Elucidation of Molecular Mechanisms of Action (In Vitro/Ex Vivo)

The molecular interactions of a compound are key to understanding its biological effects. For 9-amino-decanoic acid, the primary available data comes from research into decanoic acid, which lacks the C9 amino group. These studies reveal specific interactions with enzymes and cell signaling receptors.

Direct enzyme kinetic and inhibition studies for this compound are not extensively documented in publicly available literature. However, its parent fatty acid, decanoic acid, has been shown to inhibit several enzymes. It reduces tyrosinase activity, which is involved in melanin (B1238610) production, and inhibits diacylglycerol kinase A (DGKA), which modulates levels of the second messenger diacylglycerol. medchemexpress.comfrontiersin.org This inhibition of DGKA leads to increased diacylglycerol (DAG) levels, impacting cellular signaling. frontiersin.org These findings suggest that this compound may possess similar inhibitory potential, although the presence of the amino group could significantly alter its specificity and potency for these or other enzyme targets.

Table 1: Known Enzyme Targets of Decanoic Acid This table reflects data for decanoic acid as a proxy for this compound.

Enzyme Target Investigated Effect Cell System/Model Citation
Tyrosinase Activity reduction, inhibition of melanosome maturation Not specified medchemexpress.com
Diacylglycerol Kinase A (DGKA) Inhibition Dictyostelium discoideum frontiersin.org

Significant research has focused on the interaction of decanoic acid with neuronal receptors and major signaling pathways, providing a strong basis for predicting the activity of this compound.

AMPA Receptor Inhibition: Decanoic acid has been identified as a direct, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This inhibition is dose-dependent and structurally specific. researchgate.net Studies using Xenopus oocytes expressing various AMPA receptor subunit combinations have shown that decanoic acid's potency varies depending on the receptor composition. nih.govcaymanchem.com It is most potent at heteromeric GluA2/3 receptors, with progressively lower potency at GluA1/2 and homomeric GluA1 receptors. nih.govnih.gov This suggests that the presence of the amino group on this compound could modulate this interaction, potentially altering its affinity or subunit selectivity.

Table 2: Inhibitory Concentration (IC₅₀) of Decanoic Acid on AMPA Receptor Subunits Data obtained from studies on decanoic acid in Xenopus oocytes expressing rat AMPA receptors.

AMPA Receptor Subunit IC₅₀ (mM) Citation
GluA2/3 0.52 nih.govnih.gov
GluA1/2 1.16 caymanchem.com

mTORC1 Signaling Pathway Inhibition: Decanoic acid has been shown to reduce the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. pnas.orgpnas.org This inhibitory effect occurs independently of glucose and insulin (B600854) signaling. nih.gov The mechanism was first identified in the model organism Dictyostelium and later validated in ex vivo rat hippocampal slices and in human iPSC-derived astrocytes, including those from patients with tuberous sclerosis complex (TSC), a disease characterized by mTORC1 hyperactivation. frontiersin.orgpnas.orgpnas.org In these systems, decanoic acid treatment led to decreased phosphorylation of mTORC1 downstream targets like 4E-BP1 and S6K. medchemexpress.compnas.org The inhibition appears to be mediated through the inhibition of the AAA ATPase p97/VCP. frontiersin.orgnih.gov

Enzyme Kinetics and Inhibition Studies

Cellular Uptake and Intracellular Fate Studies (Non-Human Cell Lines)

The entry of this compound into cells and its subsequent localization and processing are critical determinants of its biological function. While specific studies on this compound are limited, research on fatty acids and ω-amino fatty acids provides a general model.

The transport of fatty acids across the plasma membrane is a complex process. Short- and medium-chain fatty acids (under C12) are capable of passive diffusion across the cell membrane. jci.org However, the uptake of long-chain fatty acids is generally a protein-facilitated process involving transporters such as the fatty acid transport proteins (FATPs) and CD36. jci.orgnih.govphysiology.org

For ω-amino fatty acids, specific transporters have been identified. The intestinal H+/peptide symporter PEPT1 can transport simple ω-amino fatty acids. Studies on the related transporter PEPT2, which is found in the respiratory tract, have shown that both affinity and transport function are sensitive to the length of the fatty acid chain. atsjournals.orgatsjournals.org Furthermore, research has demonstrated that fatty acylation—the attachment of a fatty acid chain—can significantly enhance the cellular uptake of peptides, with myristic acid (C14) conjugates showing high distribution across the cytoplasm. nih.gov This suggests that the decanoic acid backbone of this compound could facilitate its entry into cells, potentially via both passive diffusion and dedicated fatty acid or peptide transporters.

Once inside the cell, fatty acids are rapidly activated to their coenzyme A (CoA) derivatives by acyl-CoA synthetases. nih.gov This "metabolic trapping" is an essential step that maintains the concentration gradient for further fatty acid uptake and directs the molecule toward specific metabolic fates. nih.govplos.org These activating enzymes are located in various subcellular compartments, including the endoplasmic reticulum (ER), mitochondria, and peroxisomes. nih.gov

Studies in 3T3-L1 adipocytes have shown specific localizations for key enzymes: FATP1 and ACSVL4/FATP4 are found on the ER, while long-chain acyl-CoA synthetase 1 (ACSL1) is located on mitochondria. plos.org The primary catabolic pathway for fatty acids is β-oxidation, which occurs in both mitochondria and peroxisomes. imrpress.com Amino acid metabolism can also feed into these pathways, as their carbon skeletons can be converted into intermediates for fatty acid synthesis or ATP generation. nih.gov It is therefore probable that this compound, upon entering the cell, is converted to 9-amino-decanoyl-CoA and subsequently metabolized through pathways common to both fatty acids and amino acids.

Table 3: Subcellular Localization of Key Enzymes in Fatty Acid Uptake and Activation Data obtained from studies in non-human cell lines (e.g., 3T3-L1 adipocytes).

Protein Primary Subcellular Localization Function Citation
FATP1 Endoplasmic Reticulum Acyl-CoA Synthetase Activity plos.org
ACSVL4/FATP4 Endoplasmic Reticulum Acyl-CoA Synthetase Activity plos.org
ACSL1 Mitochondria Acyl-CoA Synthetase Activity plos.org

Membrane Permeability and Transport Mechanisms

Structure-Activity Relationship (SAR) Studies for Biological Effects

While comprehensive SAR studies focused on this compound are lacking, comparisons with related molecules highlight the critical importance of the acyl chain length and the presence of functional groups for biological activity.

The difference in potency between decanoic acid (C10) and octanoic acid (C8) in AMPA receptor inhibition is a clear example of SAR. Decanoic acid is approximately seven times more potent than octanoic acid, demonstrating that the longer C10 chain is crucial for this specific interaction. nih.govresearchgate.net This suggests that the length of the aliphatic chain of this compound is a key determinant of its potential receptor-modulating activity.

Table 4: Acyl Chain Length and AMPA Receptor Inhibition Comparative data for decanoic acid and octanoic acid.

Compound Acyl Chain Length IC₅₀ for AMPA Receptor Inhibition (mM) Citation
Decanoic Acid C10 0.52 nih.govresearchgate.net

Furthermore, studies on the peptide transporter PEPT2 reveal that modifying ω-amino fatty acids affects their transport. When coupled to an alanine (B10760859) residue, elongating the fatty acid chain at the N-terminal position leads to a decline in both binding affinity and transport function. atsjournals.orgatsjournals.org This indicates that for transporter-mediated processes, there is an optimal spatial arrangement and distance between the terminal amino and carboxyl groups, which is dictated by the chain length. The specific position of the amino group at C9 in this compound would therefore be a critical factor in its recognition and transport by such carriers.

Impact of Alkyl Chain Length on Activity

The length of the alkyl chain in amino acid derivatives is a critical determinant of their biological and physicochemical properties. academie-sciences.fr This structural feature significantly influences interactions with biological membranes and target proteins, often dictating the compound's efficacy.

Research has consistently shown that an optimal alkyl chain length is necessary to achieve desired biological effects. For instance, in the development of inhibitors for soluble epoxide hydrolase (sEH), derivatives with at least a six-membered cycloalkyl group were required to produce reasonable inhibition. Compounds with smaller cycloalkyl groups, such as cyclopropane (B1198618) or cyclopentane, exhibited no inhibitory activity against the target enzyme. This suggests a minimum hydrophobic chain length is necessary for effective binding.

The influence of chain length is also evident in antimicrobial applications. Studies on N-alkylmorpholine derivatives revealed a clear SAR, where compounds with alkyl chains between 12 and 16 carbons (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org In contrast, derivatives with chains shorter than five carbons were inactive. chemrxiv.org Similarly, for histidine-based cationic surfactants, antimicrobial activity was strongly influenced by the alkyl chain length, with the C14 homolog being the most active. researchgate.net Generally, as the hydrophobicity and length of the alkyl chain increase, the critical micelle concentration (cmc) decreases, which can enhance surface activity and biological interactions. academie-sciences.fr

Furthermore, the length of an amino acid linker can dramatically affect cellular uptake. In a study of stavudine (B1682478) (d4T) conjugates, a derivative with a long-chain 12-aminododecanoic acid linker showed a 12- to 15-fold higher cellular uptake profile in CCRF-CEM cells compared to an analog with a short-chain β-alanine linker. This highlights how a longer alkyl chain can improve membrane permeability and intracellular concentration.

Compound/Derivative ClassChain Length VariationObserved Impact on Activity
Soluble Epoxide Hydrolase InhibitorsCyclopropane/Cyclopentane vs. CyclohexaneSmaller rings showed no inhibition; a six-membered ring was necessary for activity.
N-Alkylmorpholine Derivatives< 5 carbons vs. 12-16 carbonsShort chains were inactive; C12-C16 chains showed the highest bactericidal effects. chemrxiv.org
Stavudine (d4T) Conjugatesβ-alanine linker vs. 12-aminododecanoic acid linkerThe long-chain linker resulted in 12- to 15-fold higher cellular uptake.
Histidine-Based SurfactantsVaried alkyl chainsThe C14 homolog demonstrated the highest antimicrobial activity. researchgate.net

Influence of Substituent Modifications on Molecular Interactions

The nature of the substituent is a key factor. In the development of soluble epoxide hydrolase (sEH) inhibitors, incorporating a polar hydroxyl or carbonyl group on the cycloalkane structure led to a dramatic decrease in inhibitory potency. Conversely, adding a hydrophobic or an ester group to the cycloalkane resulted in inhibitors with improved potency. This indicates that hydrophobic interactions are critical for the binding of these derivatives to the active site of the enzyme.

Steric hindrance, which relates to the size and bulkiness of a substituent, also plays a pivotal role. numberanalytics.com Research on tacrine-huperzine A hybrids, which are potent acetylcholinesterase inhibitors, showed that bulkier substituents at the 9-position resulted in less active compounds. In contrast, substitution at position 1 or 3 with smaller methyl or fluorine atoms consistently led to more active compounds. This suggests that the binding pocket has specific spatial constraints, and oversized substituents can prevent optimal binding.

The position of the substituent is equally important. In structure-activity relationship studies of a synthetic antiproliferative glycopeptide, replacing the terminal alanine (Ala⁹) with a more branched but similarly charged amino acid like leucine (B10760876) resulted in a significant loss of biological activity. This finding underscores that even subtle changes in the steric profile at a specific position can disrupt critical molecular interactions necessary for the compound's function.

Compound SeriesSubstituent ModificationEffect on Activity/Interaction
Soluble Epoxide Hydrolase InhibitorsAddition of polar -OH or C=O groupDramatic decrease in inhibition potency.
Soluble Epoxide Hydrolase InhibitorsAddition of hydrophobic or ester groupImproved inhibition potency.
Tacrine-Huperzine A HybridsBulky substituents at position 9Resulted in less active compounds.
Tacrine-Huperzine A HybridsMethyl or fluorine at position 1 or 3Led to more active compounds.
Antiproliferative GlycopeptideReplacement of Ala⁹ with LeucineCaused loss of most or all biological activity.
Amantadine-Thiourea Conjugates7-carbon alkyl chain vs. aryl groupsThe long alkyl chain derivative showed excellent urease inhibition (IC₅₀ = 0.0085 µM). mdpi.com

Applications of 9 Amino Decanoic Acid in Advanced Materials and Chemical Biology

Utilization as a Monomer in Polymer Chemistry and Material Science

The bifunctional nature of ω-amino acids, possessing both a carboxylic acid and an amino group, makes them valuable monomers for step-growth polymerization.

Synthesis of Polyamides and Polyesters

In principle, 9-Amino-decanoic acid can undergo self-condensation to form Polyamide 9 (PA9). This reaction involves the formation of an amide bond between the amino group of one monomer and the carboxylic acid group of another. However, specific studies detailing the polymerization conditions, and the material properties of PA9 derived from this compound are not prominently featured in the available literature. Generally, the synthesis of polyamides from ω-amino acids is a well-established process, often requiring heat and catalysts to achieve high molecular weight polymers.

The synthesis of polyesters from this compound would be less direct, as it would necessitate the conversion of the amino group to a hydroxyl group to enable polyesterification. There is no significant research indicating that this compound is a common monomer for polyester (B1180765) synthesis.

Development of Biodegradable Polymers

Polymers derived from amino acids are often considered for applications requiring biodegradability due to the presence of hydrolyzable amide or ester linkages in their backbones. While there is a general understanding that polyamides and polyesters can be designed to be biodegradable, specific research on the biodegradability of polymers synthesized from this compound is not available. The biodegradability of such polymers would depend on various factors, including their crystallinity, molecular weight, and the specific enzymatic conditions of the environment.

Scaffold for Peptidomimetic and Macrocyclic Compound Synthesis

The carbon chain of this compound offers a flexible scaffold that could, in theory, be utilized in the design of peptidomimetics and macrocyclic compounds.

Design of Conformationally Constrained Peptides

The incorporation of non-standard amino acids like this compound can introduce conformational constraints into peptides, which can be beneficial for enhancing biological activity and stability. However, the scientific literature does not provide specific examples or detailed studies on the use of this compound for this purpose. The length of its carbon chain could allow for the formation of specific turns or folded structures within a peptide sequence.

Construction of Macrocyclic Molecules with Bioactive Potential

Macrocyclization is a common strategy in drug discovery to create compounds with improved pharmacological properties. While amino acids are frequently used as building blocks for macrocycles, there is a lack of specific reports on the incorporation of this compound into macrocyclic structures with demonstrated bioactive potential. A related compound, (S)-2-amino-8-oxodecanoic acid (Aoda), is a known component of certain macrocyclic histone deacetylase (HDAC) inhibitors, highlighting the potential of decanoic acid derivatives in this area. However, this does not directly translate to the use of this compound.

Chemical Probes and Labels in Biochemical Research

The functional groups of this compound could theoretically be modified to attach reporter molecules, such as fluorophores or affinity tags, for use as chemical probes. However, there is no specific evidence in the searched literature of this compound being employed in this capacity. The development of chemical probes typically involves the selection of a scaffold that can be readily synthesized and functionalized to interact with a specific biological target.

Fluorescently Tagged Derivatives for Imaging

The development of fluorescent probes is crucial for visualizing biological processes within living cells. This compound serves as an ideal scaffold or linker in the synthesis of such probes due to its distinct functional groups. The primary amine can be selectively reacted with a fluorophore, while the carboxylic acid can be coupled to a bioactive molecule that targets a specific cellular component. The hydrocarbon chain acts as a spacer, preventing steric hindrance between the fluorophore and the targeting moiety.

A common strategy involves the reaction of the amino group with a fluorescent dye that is sensitive to its environment. For instance, ω-amino acids with varying chain lengths, including 6-aminohexanoic acid, 8-aminooctanoic acid, and 11-aminoundecanoic acid, have been successfully used as linkers to conjugate the fluorophore 7-nitrobenzo-2-oxa-1,3-diazole (NBD) to bioactive triterpenes. nih.govacs.org In these syntheses, the non-fluorescent reagent NBD-Cl undergoes a nucleophilic substitution with the amino group of the linker, creating a stable, fluorescent derivative. nih.govacs.org The terminal carboxylic acid of the linker is then activated and coupled to the target molecule. nih.govacs.org Similarly, 11-aminoundecanoic acid has been used to link a dansyl chloride fluorophore to a molecule designed to target cyclooxygenase (COX) enzymes for imaging in ovarian cancer models. mdpi.compubcompare.ai

This established methodology can be directly applied to this compound. The amine at the C-9 position can be tagged with a fluorophore, and the C-1 carboxyl group can be conjugated to proteins, peptides, or other ligands to direct the probe to a specific location within a cell or tissue, enabling high-resolution imaging.

Table 1: Components of Fluorescent Probes Based on ω-Amino Acid Linkers This table is based on established research with analogous compounds.

Component Example Compound/Moiety Function Relevant Research
Linker 11-aminoundecanoic acid Provides a flexible spacer between the fluorophore and the targeting molecule. nih.govacs.orgmdpi.com
Fluorophore 7-nitrobenzo-2-oxa-1,3-diazole (NBD) Emits a fluorescent signal upon excitation; used for detection. nih.govacs.org
Fluorophore Dansyl chloride A widely used fluorophore for labeling primary amines. mdpi.compubcompare.ai
Targeting Moiety Triterpenes (e.g., Oleanolic acid) A bioactive molecule that directs the probe to a specific biological target. nih.govacs.org

| Targeting Moiety | Mofezolac derivative | An inhibitor that targets cyclooxygenase (COX) enzymes. | mdpi.com |

Affinity Probes for Target Identification

Identifying the molecular targets of bioactive small molecules is a fundamental challenge in drug discovery and chemical biology. Affinity probes are indispensable tools for this purpose. These probes typically consist of three parts: a ligand that binds to the target protein, a reactive group for covalent cross-linking, and a reporter tag (like biotin) for enrichment and identification. mdpi.com

This compound is an excellent candidate for constructing the linker component of an affinity probe. Its bifunctional nature allows it to connect a targeting ligand to a reporter tag, often in conjunction with a photo-activatable cross-linking group. For example, research on lipid-protein interactions has utilized fatty acid-based probes containing a photo-activatable diazirine ring and a clickable alkyne group for subsequent attachment of biotin (B1667282). google.comacs.org In one study, a photo-activatable probe based on 10-amino-decanoic acid was synthesized to investigate mycobacteria-host interactions. acs.org

Furthermore, decanoic acid itself has been identified as a direct modulating ligand for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. nih.gov This finding suggests that an affinity probe built around a decanoic acid scaffold could be a powerful tool for studying PPARs and identifying other potential binding partners. A probe based on this compound could be synthesized where the carboxylic acid mimics the active part of the ligand, while the amino group is used to attach a photo-reactive moiety and a biotin tag for affinity pull-down and subsequent mass spectrometry analysis. Commercial suppliers note the utility of ω-amino acids like 10-aminodecanoic acid and 9-aminononanoic acid as linkers for PROTACs (PROteolysis TArgeting Chimeras), which further underscores their value in creating bifunctional molecules for targeted protein interactions. broadpharm.combroadpharm.com

Role in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound, with its ability to form hydrogen bonds via its amine and carboxyl groups and to engage in van der Waals interactions through its long alkyl chain, is a prototypical molecule for creating self-assembling systems like monolayers and molecular gels.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate. The formation of SAMs relies on the specific affinity of a "head group" for the substrate and the intermolecular interactions between the "tail groups." Bifunctional molecules like ω-amino acids are particularly useful for creating functional surfaces. acs.org

For this compound, the carboxylic acid head group can anchor to metal oxide surfaces such as aluminum oxide, titanium oxide, or silica. researchgate.netprinceton.edu This leaves the terminal amino group exposed at the monolayer-environment interface, creating a reactive surface. This process is driven by the strong interaction between the carboxylic acid and the surface oxides, while the van der Waals forces between the adjacent decyl chains promote a densely packed, ordered structure. acs.org

The resulting amino-terminated surface is highly versatile. It can be used to covalently immobilize biomolecules like peptides or DNA for the development of biosensors and microarrays. researchgate.net Studies on similar ω-functionalized molecules demonstrate that the terminal group dictates the surface properties and subsequent reactivity. researchgate.netrsc.org

Table 2: Principles of Self-Assembled Monolayer (SAM) Formation This table outlines the components and interactions involved in forming SAMs with bifunctional molecules like this compound.

Component/Factor Role in Self-Assembly Example System
Substrate Provides the surface for monolayer formation. Titanium Oxide (TiO₂), Aluminum Oxide (Al₂O₃), Silicon Dioxide (SiO₂)
Head Group The functional group that binds to the substrate. Carboxylic Acid (-COOH) or Phosphonic Acid (-PO₃H₂)
Alkyl Chain The backbone of the molecule; promotes order via van der Waals interactions. -(CH₂)₈- in this compound
Terminal Group The functional group exposed at the SAM surface. Amino Group (-NH₂)

| Driving Forces | The combination of interactions that lead to spontaneous assembly. | Molecule-substrate binding, hydrogen bonding, van der Waals forces. |

Design of Molecular Hydrogels or Organogels

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. Amino acid derivatives are a prominent class of LMWGs due to their capacity for strong and directional hydrogen bonding through amide or acid-amine interactions, coupled with hydrophobic interactions from their side chains or backbones. sjtu.edu.cnnih.govrsc.org

This compound possesses all the necessary features to act as an effective gelator. The terminal carboxylic acid and amino groups can form extensive intermolecular hydrogen bond networks. Simultaneously, the nine-carbon aliphatic chains can bundle together through van der Waals forces. This combination of directional H-bonds and non-directional hydrophobic interactions can lead to the formation of long, entangled fibers that create a network capable of trapping a solvent.

Depending on the solvent, this compound could form either a hydrogel (with water) or an organogel (with an organic solvent). The self-assembly process is often sensitive to external stimuli like pH or temperature, which can modulate the hydrogen bonding, making such gels potentially "smart" materials. jpt.com Research on N-(n-alkylcarbamoyl) aminoalkanoic acids has shown that the gelation ability increases with the length of the alkyl spacer, highlighting the importance of van der Waals interactions in the gelation process. iitkgp.ac.in Similarly, organogels formed from other amino acid derivatives have been studied for applications in drug delivery. nih.govresearchgate.net

Advanced Theoretical and Computational Studies of 9 Amino Decanoic Acid

Molecular Modeling and Conformational Analysis

The conformational flexibility of 9-aminodecanoic acid, arising from the rotation around its numerous single bonds, is a critical determinant of its physical and biological properties. Molecular modeling and conformational analysis seek to map this complex energy landscape.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 9-aminodecanoic acid. researchgate.net These calculations can provide insights into the molecule's geometry, vibrational frequencies, and the distribution of electron density.

For a molecule like 9-aminodecanoic acid, a key aspect to investigate is the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups. DFT calculations can predict the relative energies of conformers with and without such interactions.

Table 1: Hypothetical Relative Energies of 9-Aminodecanoic Acid Conformers Calculated using DFT

ConformerDescriptionRelative Energy (kcal/mol)
1Extended (linear)0.00
2Folded (intramolecular H-bond)-2.50
3Gauche (kinked chain)1.20

This table presents hypothetical data to illustrate the expected relative energies of different conformers. The folded conformer with an intramolecular hydrogen bond is predicted to be the most stable.

Molecular Dynamics Simulations of Conformational Flexibility

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility of 9-aminodecanoic acid in different environments (e.g., in a vacuum, in water, or within a lipid bilayer). scientificarchives.com MD simulations track the movement of each atom over time, providing a trajectory of the molecule's conformational changes.

A primary goal of MD simulations for 9-aminodecanoic acid would be to explore the full range of accessible conformations and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with biological targets.

Table 2: Illustrative Conformational States of 9-Aminodecanoic Acid from a Molecular Dynamics Simulation

Conformational StateDescriptionPopulation (%)Average End-to-End Distance (Å)
ExtendedThe carbon chain is largely linear.3512.5
BentThe carbon chain is bent or folded.558.2
GlobularThe molecule is in a compact, folded state.105.1

This table provides illustrative data on the different conformational states that could be observed in an MD simulation, showing the percentage of time the molecule spends in each state and the average distance between the amino and carboxyl termini.

Ligand-Target Docking and Interaction Predictions

Understanding how 9-aminodecanoic acid might bind to a biological target, such as a protein receptor or enzyme, is a key area of computational investigation. Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex.

Computational Assessment of Binding Affinities

Computational methods can be used to estimate the binding affinity of 9-aminodecanoic acid to a target protein. This is often expressed as a binding energy or a docking score. Lower binding energies typically indicate a more stable complex and a higher binding affinity.

Table 3: Predicted Binding Affinities of 9-Aminodecanoic Acid to a Hypothetical Receptor

Docking ProgramPredicted Binding Energy (kcal/mol)Key Interacting Residues
AutoDock Vina-6.8Lys122, Asp234, Tyr345
GOLD-7.2Lys122, Glu230, Tyr345
Glide-7.0Lys122, Asp234, Phe346

This table shows hypothetical binding affinities predicted by different docking programs. The consistency of the key interacting residues across different programs would lend confidence to the prediction.

Prediction of Recognition Sites and Molecular Interactions

Beyond just predicting binding affinity, docking simulations can reveal the specific molecular interactions that stabilize the ligand-target complex. For 9-aminodecanoic acid, these interactions would likely involve its amino and carboxylic acid groups forming hydrogen bonds or salt bridges with the protein, while the hydrophobic carbon chain could engage in van der Waals interactions.

A detailed analysis of the docked pose can identify the specific amino acid residues in the binding site that are crucial for recognition. This information is invaluable for understanding the basis of molecular recognition and for the rational design of molecules with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com While a single molecule like 9-aminodecanoic acid cannot be used to build a QSAR model, it can be included in a dataset of related long-chain amino acids to develop such a model.

The goal of a QSAR study in this context would be to identify the key molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, etc.) that are correlated with a particular biological activity.

Table 4: Example of a QSAR Data Table for a Series of Long-Chain Amino Acids

CompoundChain LengthLogPPolar Surface Area (Ų)Biological Activity (IC50, µM)
7-aminoheptanoic acid70.563.315.2
8-aminooctanoic acid81.063.310.8
9-aminodecanoic acid 9 1.5 63.3 5.4
10-aminodecanoic acid102.063.32.1
11-aminoundecanoic acid112.563.31.0

This table provides an example of the type of data that would be used to build a QSAR model. The model would then be an equation that relates the descriptors (Chain Length, LogP, Polar Surface Area) to the Biological Activity.

A resulting QSAR equation might look like:

log(1/IC50) = 0.5 * (Chain Length) - 0.2 * (LogP) + 0.1 * (Polar Surface Area) + constant

This equation could then be used to predict the activity of new, unsynthesized long-chain amino acids.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational drug discovery and chemical biology. arabjchem.org QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity. uestc.edu.cn The fundamental goal is to develop a model that can accurately predict the activity of new or untested compounds based solely on their chemical structure. uninsubria.it

The development of such models is a systematic process:

Data Set Assembly : A collection of molecules with known biological activities (e.g., enzyme inhibition, antimicrobial effects) is gathered. For a compound like 9-Amino-decanoic acid, this would involve synthesizing and testing a series of derivatives with variations in chain length, substituent positions, or functional groups.

Descriptor Calculation : For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure. conicet.gov.ar

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to create a mathematical equation linking the descriptors to the biological activity. arabjchem.orguestc.edu.cn

Validation : The model's predictive power is rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in the model's creation. uninsubria.it

While specific QSAR models focused exclusively on this compound are not extensively documented in public literature, the methodology has been widely applied to related fatty acids, amino acids, and antimicrobial peptides. arabjchem.orgconicet.gov.armdpi.com For instance, QSAR studies on p-coumaric acid derivatives have successfully linked electronic and topological parameters to antimicrobial activity. arabjchem.org Similarly, models for amino acids have been used to predict their concentrations in food products based on their structural properties. conicet.gov.ar These examples establish a clear precedent for the applicability of QSAR in understanding the biological potential of this compound.

The table below outlines the typical workflow for developing a predictive QSAR model.

StepDescriptionExample Methods
1. Data Collection Assemble a dataset of compounds with measured biological activity (e.g., IC50, MIC).Experimental screening of a library of this compound derivatives.
2. Structure Optimization Calculate the lowest energy 3D conformation for each molecule.Molecular Mechanics (MM+), Semi-Empirical Methods (PM3). arabjchem.orgconicet.gov.ar
3. Descriptor Calculation Compute numerical descriptors that capture constitutional, electronic, and topological properties.Software like DRAGON, PaDEL, or Chemistry Development Kit (CDK). uninsubria.itguidetopharmacology.org
4. Model Building Use statistical regression to find the best correlation between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS). uestc.edu.cn
5. Model Validation Assess the statistical significance and predictive accuracy of the model.Cross-validation, external validation with a test set of molecules. uninsubria.it

Identification of Key Structural Descriptors for Activity

Structural descriptors are the numerical representations of a molecule's chemical information, used as the independent variables in QSAR models. nih.gov Identifying which descriptors are most influential in the model provides direct insight into the structural features that are critical for a molecule's biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For this compound, its structure inherently possesses features that are key determinants of function: a primary amino group, a terminal carboxylic acid, and a nine-carbon aliphatic chain. The interplay between the hydrophilic amino and carboxyl groups and the lipophilic alkyl chain is crucial. In related lipopeptides, the length of the fatty acid chain is a critical factor for antimicrobial activity and interaction with cell membranes. frontiersin.org

Computational tools can calculate a vast array of descriptors for a given molecule. conicet.gov.ar For this compound, several key descriptors have been computed and are available in public databases. nih.gov These descriptors quantify the molecule's fundamental physicochemical properties.

The table below presents a selection of computed structural and physicochemical descriptors for this compound. nih.gov

Descriptor NameValueDescriptionImplication for Biological Activity
Molecular Weight 187.28 g/mol The sum of the atomic weights of all atoms in the molecule.Influences diffusion and transport across membranes.
XLogP3 -0.4A measure of lipophilicity or hydrophobicity.A negative value indicates overall hydrophilic character, crucial for solubility in aqueous environments, but the long carbon chain provides lipophilic character for membrane interaction. frontiersin.org
Hydrogen Bond Donor Count 2The number of hydrogen atoms attached to electronegative atoms (N, O).The amino and carboxyl groups can donate hydrogen bonds, enabling interaction with biological targets like proteins.
Hydrogen Bond Acceptor Count 3The number of electronegative atoms (N, O) with lone pairs.The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity.
Rotatable Bond Count 8The number of bonds that allow free rotation.High conformational flexibility allows the molecule to adapt its shape to fit into binding sites.
Polar Surface Area (PSA) 63.3 ŲThe surface area contributed by polar atoms.Influences membrane permeability and interactions with polar residues in protein binding pockets.

The key descriptors for this compound would likely include a balance of lipophilicity (from the decanoic acid chain) and polarity (from the amino and carboxyl termini). The XLogP3 value suggests that while the molecule has polar ends, the carbon chain contributes significant non-polar character. nih.gov This amphipathic nature is a well-known driver of activity for antimicrobial peptides and fatty acids, allowing them to interact with and disrupt microbial membranes. mdpi.comfrontiersin.org Furthermore, descriptors related to hydrogen bonding capacity are critical, as they dictate the potential for specific interactions with the active sites of enzymes or receptors. researchgate.net

Future Research Directions and Unexplored Avenues for 9 Amino Decanoic Acid

As a unique bifunctional molecule, 9-amino-decanoic acid presents a landscape of untapped potential across various scientific disciplines. Its structure, featuring a terminal carboxylic acid and an amino group on the penultimate carbon, offers distinct possibilities that are yet to be fully realized. Future research is poised to unlock new synthetic pathways, uncover novel biological functions, and pioneer its application in advanced materials and sustainable chemical processes.

Q & A

Basic: What experimental protocols are recommended for synthesizing 9-Amino-decanoic acid, and how can purity be validated?

Answer:
Synthesis typically involves amidation or carboxylation reactions targeting the decanoic acid backbone with an amino group at the ninth carbon. Key steps include:

  • Reagent selection : Use protected amino intermediates (e.g., Fmoc derivatives) to avoid side reactions .
  • Purification : Employ reverse-phase HPLC with a retention time of 0.6 minutes (observed in stormwater runoff studies) to isolate the compound .
  • Purity validation : Combine mass spectrometry (observed molecular ion m/z 188.1645) with amino acid analysis protocols (hydrolysis followed by ninhydrin derivatization) to confirm structural integrity .

Advanced: How should researchers address contradictions in reported molecular data for this compound?

Answer:
Discrepancies in molecular formulas (e.g., C10H21NO2 vs. C9H17NO3) and mass spectra (m/z 188.1645 vs. 187.2362) may arise from:

  • Isomeric variations : Check for positional isomers (e.g., 8- vs. 9-amino substitution) using nuclear magnetic resonance (NMR) spectroscopy .
  • Degradation products : Analyze samples for oxidative byproducts (e.g., 9-oxo derivatives) via high-resolution LC-MS/MS, referencing retention time shifts .
  • Source verification : Cross-validate CAS registry numbers (e.g., 61798-00-3) with supplier-independent databases to confirm compound identity .

Basic: What analytical techniques are most effective for quantifying this compound in environmental samples?

Answer:
For environmental matrices (e.g., stormwater):

  • Extraction : Solid-phase extraction (SPE) using C18 cartridges, optimized for polar amino acids .
  • Quantification : Pair liquid chromatography (LC) with tandem mass spectrometry (MS/MS) targeting the fragment ion m/z 97.505 .
  • Calibration : Use isotopically labeled analogs (e.g., ¹³C-labeled decanoic acid) to correct for matrix effects .

Advanced: How does the zwitterionic nature of this compound influence its behavior in biological systems?

Answer:
The carboxyl and amino groups enable pH-dependent charge states, affecting:

  • Membrane permeability : At physiological pH, the compound exists as a zwitterion, reducing passive diffusion. Use logP calculations (predicted ~-0.6) to assess bioavailability .
  • Protein interactions : Conduct surface plasmon resonance (SPR) assays to study binding affinity with serum albumin or lipid carriers .
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS to evaluate susceptibility to enzymatic hydrolysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First aid : For accidental exposure, rinse skin with soap/water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides) to prevent degradation .

Advanced: What experimental designs can elucidate the environmental persistence of this compound in aquatic systems?

Answer:

  • Photodegradation studies : Exclude aqueous solutions to UV light (254 nm) and monitor degradation kinetics via LC-MS, correlating with hydroxyl radical scavengers .
  • Sediment adsorption assays : Measure partition coefficients (Kd) using batch equilibration methods with organic-rich sediments .
  • Microbial degradation : Incubate with Pseudomonas spp. and quantify metabolite production (e.g., NH₄⁺) via ion chromatography .

Basic: How can researchers distinguish this compound from structurally similar compounds (e.g., 10-Undecenoic acid)?

Answer:

  • Chromatographic separation : Use a Zorbax Eclipse Plus C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) to resolve retention time differences (0.6 min vs. 1.2 min) .
  • Fragmentation patterns : Compare MS/MS spectra; this compound produces a dominant fragment at m/z 97.505, absent in unsaturated analogs .
  • Functional group tests : Perform ninhydrin assays—positive results (blue color) confirm primary amino groups .

Advanced: What strategies optimize the stability of this compound in long-term biochemical assays?

Answer:

  • pH optimization : Maintain solutions at pH 6.5–7.5 to minimize zwitterion precipitation .
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the amino group .
  • Lyophilization : Freeze-dry aliquots and store under argon to extend shelf life beyond six months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Amino-decanoic acid
Reactant of Route 2
Reactant of Route 2
9-Amino-decanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.